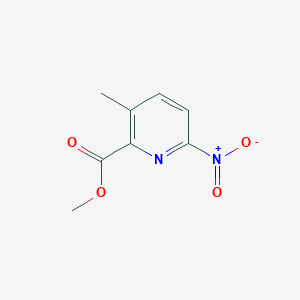

Methyl 3-methyl-6-nitropicolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-methyl-6-nitropicolinate is an organic compound that belongs to the class of nitropyridines It is characterized by a nitro group attached to the pyridine ring, which significantly influences its chemical properties and reactivity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-6-nitropicolinate typically involves the nitration of methyl 3-methylpicolinate. The nitration process can be carried out using a mixture of concentrated sulfuric acid and concentrated nitric acid. The reaction is usually performed at low temperatures to control the rate of nitration and to prevent over-nitration. The general reaction scheme is as follows:

- Dissolve methyl 3-methylpicolinate in concentrated sulfuric acid.

- Slowly add concentrated nitric acid to the solution while maintaining the temperature below 10°C.

- Stir the reaction mixture for a specified period, typically 1-2 hours.

- Quench the reaction by pouring the mixture into ice-cold water.

- Extract the product using an organic solvent such as dichloromethane.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency and safety of the nitration process.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 3-methyl-6-nitropicolinate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon catalyst, iron powder with hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

Reduction: Methyl 3-methyl-6-aminopicolinate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Methyl 3-carboxy-6-nitropicolinate.

Applications De Recherche Scientifique

Methyl 3-methyl-6-nitropicolinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of Methyl 3-methyl-6-nitropicolinate depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the compound susceptible to nucleophilic attack. In biological systems, the compound may interact with cellular components through its nitro group, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparaison Avec Des Composés Similaires

Methyl 3-methyl-6-nitropicolinate can be compared with other nitropyridine derivatives such as:

Methyl 3-nitropicolinate: Lacks the methyl group at the 3-position, which affects its reactivity and physical properties.

Methyl 6-nitropicolinate: Lacks the methyl group at the 3-position, leading to different chemical behavior.

3-Methyl-6-nitropyridine: Lacks the ester group, which influences its solubility and reactivity.

Activité Biologique

Methyl 3-methyl-6-nitropicolinate is a nitro compound that belongs to the class of picolinate derivatives. Nitro compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical structure:

- Chemical Formula : C₉H₈N₂O₃

- CAS Number : 342622-72-4

- Molecular Weight : 180.17 g/mol

Antimicrobial Activity

Nitro compounds, including this compound, exhibit significant antimicrobial properties. The nitro group (NO₂) is known to participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage microbial cells. Research indicates that nitro compounds can effectively target various pathogens such as Helicobacter pylori and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | Target Pathogen | Mechanism of Action |

|---|---|---|

| This compound | H. pylori | Induction of ROS leading to cell death |

| 5-Nitro-1,10-phenanthroline | M. tuberculosis | Dual mechanism targeting host and bacteria |

| Ethyl 6-(hydroxymethyl)-4-nitropicolinate | Various bacteria | Disruption of cellular processes |

Anti-inflammatory Effects

Studies have shown that certain nitro compounds possess anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation . this compound may share similar properties due to the presence of the nitro group.

Anticancer Potential

The potential anticancer effects of nitro compounds are being explored extensively. The ability of these compounds to induce apoptosis in cancer cells through ROS generation has been documented. This compound may act as a lead compound in developing novel anticancer therapies .

Case Studies

-

Study on Antimicrobial Efficacy

A recent study investigated the efficacy of various nitro compounds against H. pylori. This compound was among the compounds tested, showing promising results in inhibiting bacterial growth through ROS-mediated mechanisms . -

Evaluation of Anti-inflammatory Properties

In vitro studies assessed the anti-inflammatory effects of methylated nitro compounds, including this compound. Results indicated a significant reduction in pro-inflammatory markers in treated cell lines, suggesting its potential use in inflammatory diseases .

Propriétés

IUPAC Name |

methyl 3-methyl-6-nitropyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-3-4-6(10(12)13)9-7(5)8(11)14-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAJAKAAGMGPQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496643 |

Source

|

| Record name | Methyl 3-methyl-6-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342622-72-4 |

Source

|

| Record name | Methyl 3-methyl-6-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.